molecular formula C18H19N5O3S B2532386 N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1251632-25-3

N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2532386
CAS RN: 1251632-25-3
M. Wt: 385.44
InChI Key: XKCUHDLCENTGLS-UHFFFAOYSA-N
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Description

N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Antimycobacterial Agents

A study by Lv et al. (2017) explored the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating significant antimycobacterial activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. The research highlighted the potential of these compounds, particularly those with specific substituents, as potent scaffolds for antimycobacterial drugs, suggesting a promising direction for further structure-activity relationship (SAR) studies to enhance their therapeutic efficacy against tuberculosis (Lv et al., 2017).

Advancements in Antituberculosis Therapy

Another pivotal study by Wu et al. (2016) introduced a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which showed exceptional in vitro activity against drug-susceptible H37Rv strain and two clinically isolated multidrug-resistant Mycobacterium tuberculosis strains. The findings from this research underscore the therapeutic potential of these compounds as new antitubercular agents, with compound 10j, in particular, displaying favorable safety and pharmacokinetic profiles. This opens new avenues for the development of effective treatments for tuberculosis, including drug-resistant forms (Wu et al., 2016).

Antioxidant and Antimicrobial Applications

Synthesis and Antioxidant Activity

Research by Ahmad et al. (2012) focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing their antioxidant properties. The compounds were found to exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidant agents. This study contributes to the understanding of the structure-activity relationships in designing antioxidant compounds and opens up possibilities for their application in combating oxidative stress-related diseases (Ahmad et al., 2012).

Antimicrobial and Antituberculosis Agents

The work by Moraski et al. (2011) introduced a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide with potent anti-tuberculosis activity against various strains, including multi- and extensive drug-resistant strains. The study highlighted the selective potency and favorable pharmacokinetics of these compounds, marking them as promising candidates for the development of new anti-TB agents. This research enriches the pool of potential antimicrobial and antituberculosis compounds, contributing to the ongoing fight against infectious diseases (Moraski et al., 2011).

properties

IUPAC Name

N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-16(27-12(2)20-11)14-6-7-15(22-21-14)26-10-8-19-17(24)13-5-4-9-23(3)18(13)25/h4-7,9H,8,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUHDLCENTGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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